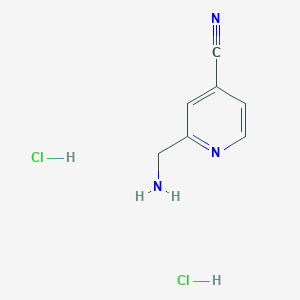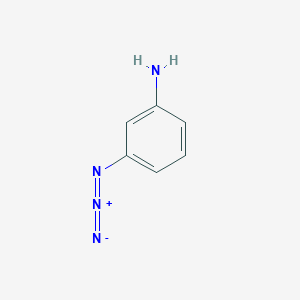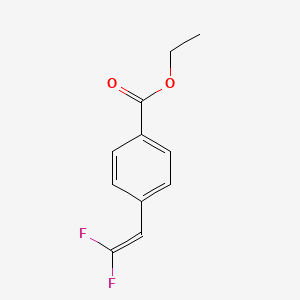
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline (2-MIDQ) is an indole-containing heterocyclic compound, which has been widely studied for its potential applications in various scientific research fields. It has been identified as a promising candidate for drug synthesis, organic synthesis, and biochemical research.
Applications De Recherche Scientifique
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline has been identified as a potential candidate for drug synthesis, organic synthesis, and biochemical research. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of organic compounds, such as dyes, surfactants, and polymers. Furthermore, it has been used in biochemical research for the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways.
Mécanisme D'action
The mechanism of action of 2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline is not fully understood. However, it is believed to interact with a variety of proteins and enzymes in the cell, which results in changes in the biochemical and physiological processes in the cell. It has been suggested that 2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline may interact with enzymes involved in the synthesis of DNA and RNA, as well as enzymes involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant effects. Furthermore, it has been found to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as to modulate signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline in lab experiments is that it is relatively stable and easy to synthesize. Furthermore, it has been found to have a variety of biochemical and physiological effects, which makes it a promising candidate for drug synthesis and biochemical research. However, there are some limitations to using 2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Furthermore, it can be toxic in high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a variety of potential future directions for 2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline research. For example, further studies could be conducted to investigate its mechanism of action and its potential therapeutic applications. Furthermore, further studies could be conducted to investigate its potential as a drug synthesis agent and its potential applications in organic synthesis. Additionally, further studies could be conducted to investigate its potential as an inhibitor of enzymes involved in the synthesis of DNA and RNA, as well as its potential as an inhibitor of signal transduction pathways. Finally, further studies could be conducted to investigate its potential as an antioxidant and its potential applications in the treatment of diseases.
Méthodes De Synthèse
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline can be synthesized by a variety of methods, including condensation reaction, acid-catalyzed cyclization, and oxidation. The most common method is the condensation reaction between 7-methyl-1H-indole-3-carbaldehyde and formamide, which involves the formation of a Schiff base intermediate. This intermediate can then be cyclized using an acid catalyst to form the desired 2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline product.
Propriétés
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)-1,4-dihydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11-5-4-7-13-14(10-18-16(11)13)17-19-9-12-6-2-3-8-15(12)20-17/h2-8,10,18H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZAKZGTYALOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NCC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)



![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)
![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)



![ethyl 2-{[(4-nitrophenoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6599934.png)

